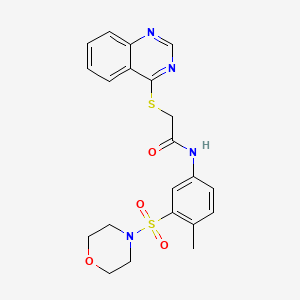
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Aplicaciones Científicas De Investigación
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to investigate antiacetylcholinesterase activity, aiming to optimize the spacer length for enhancing conformational flexibility and interaction with enzyme hydrophobic binding sites. This research demonstrated that certain structural modifications could result in compounds with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme malfunction such as Alzheimer's disease (Vidaluc et al., 1995).
Urea and Methylamine Mixture as Osmolytes
Organisms utilize a combination of urea and methylamines as osmolytes to stabilize proteins under environmental water stress. This study on the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins provides insight into the adaptive mechanisms of marine organisms to harsh environmental conditions, contributing to our understanding of biochemical adaptation and protein stability (Lin & Timasheff, 1994).
Synthesis of N-(1-oxyl-2,2,5,5-tetramethylpyrrolin-3-yl)-N′-(3-aryl-5-mercapto-1,2,4-triazol-4-yl)ureas
The research on synthesizing urea derivatives highlights the exploration of novel compounds with potential biological activities. This synthesis pathway reveals insights into nucleophilicity and the potential for creating new molecules with specific targeting abilities or interactions (Zhang et al., 2000).
Inhibition of Soluble Epoxide Hydrolase
Studies on 1,3-disubstituted ureas possessing a piperidyl moiety have shown significant potential as inhibitors of human and murine soluble epoxide hydrolase (sEH), with implications for reducing inflammatory pain. The research identifies structure-activity relationships and pharmacokinetics, providing a foundation for developing new analgesics (Rose et al., 2010).
Corrosion Inhibition by Urea-Derived Mannich Bases
Urea-derived Mannich bases have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. This research contributes to the development of cost-effective corrosion inhibitors, vital for industrial applications and the protection of infrastructure (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-15-3-2-4-17(13-15)21-19(23)20-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h2-4,13,16,18H,5-12,14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLBDEFMWPAWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)


![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)
